Tripalmitolein
Overview
Description
Tripalmitolein is a type of triglyceride that is composed of three fatty acid chains, two of which are palmitic acid and the third is palmitoleic acid. It is found in various food sources such as milk, cheese, and butter. It also has numerous applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Human Milk Fat Substitute (HMFS) Synthesis
- Study 1: Tripalmitin is used as a substrate for synthesizing HMFS in infant formulas. A study optimized the purity and content of tripalmitin from palm stearin using response surface methodology, highlighting its importance in developing HMFS (Son et al., 2010).
Digestibility of Emulsified Lipids
- Study 2: The physical state of emulsified lipids like tripalmitin affects their in vitro digestibility. This study found that liquid tripalmitin particles in emulsions were digested more rapidly and extensively compared to solid particles, suggesting implications for lipid digestion and delivery systems (Bonnaire et al., 2008).
Impact on Epicuticular Hydrocarbons
- Study 3: Dietary tripalmitolein affects the epicuticular hydrocarbon variation in Drosophila mojavensis. This study found that low concentrations of this compound in larval diets influenced adult epicuticular hydrocarbons, which play a role in mate choice and host plant use (Etges et al., 2006).
Crystallization Properties of Fats
- Study 4: Tripalmitin's blending with diacylglycerols alters the melting and crystallization properties in fat systems. This study using differential scanning calorimetry and X-ray diffraction found that tripalmitin's addition affected the crystallization behavior of fats, important for food science (Silva et al., 2014).
Drug Nanocarrier Composition
- Study 5: Tripalmitin plays a crucial role in the nanostructural organization of drug nanocarriers. A study applied NMR techniques to characterize tripalmitin in lipid nanoparticles, providing insights into drug delivery systems (Garcia‐Fuentes et al., 2004).
Formulation of Infant Formula Analogs
- Study 6: Tripalmitin is involved in formulating goat milk-based infant formula analogs. By enzymatically modifying the structure of triacylglycerols in vegetable oil blends, a composition similar to human milk fat was achieved (Maduko et al., 2007).
Computer-Assisted Drug Formulation Design
- Study 7: Tripalmitin-based systems are used in computational methods for drug formulation design. This study integrated chemo/bioinformatics tools and computational methods to predict drug behavior in tripalmitin-based nanoparticulate systems, offering advancements in drug delivery (Metwally & Hathout, 2015).
Effects on Fat Oxidation
- Study 8: α-Linolenic acid-rich diacylglycerol containing tripalmitin impacts dietary fat oxidation. In a study with rats, long-term ingestion of this compound led to accelerated oxidation rates of dietary fat, suggesting potential nutritional and metabolic implications (Watanabe et al., 2001).
properties
IUPAC Name |
2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWNZXOCSYJQL-BUTYCLJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021950 | |
Record name | Tripalmitolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20246-55-3, 30773-83-2 | |
Record name | Tripalmitolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripalmitolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripalmitolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPALMITOLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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